Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide

Lipophilicity ADME Medicinal Chemistry

2-Chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide (CAS 879318-90-8) is a synthetic, small-molecule haloacetamide building block with the molecular formula C₉H₁₅ClN₂O₃ and a molecular weight of 234.68 g/mol. It features a reactive 2-chloroacetamide handle coupled to a morpholine ring via an oxoethyl linker, and is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of pharmaceutical candidates.

Molecular Formula C9H15ClN2O3
Molecular Weight 234.68
CAS No. 879318-90-8
Cat. No. B2467945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide
CAS879318-90-8
Molecular FormulaC9H15ClN2O3
Molecular Weight234.68
Structural Identifiers
SMILESCN(CC(=O)N1CCOCC1)C(=O)CCl
InChIInChI=1S/C9H15ClN2O3/c1-11(8(13)6-10)7-9(14)12-2-4-15-5-3-12/h2-7H2,1H3
InChIKeyNBNQJGWTLVMKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide (CAS 879318-90-8): Core Identity and Procurement-Relevant Characteristics


2-Chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide (CAS 879318-90-8) is a synthetic, small-molecule haloacetamide building block with the molecular formula C₉H₁₅ClN₂O₃ and a molecular weight of 234.68 g/mol . It features a reactive 2-chloroacetamide handle coupled to a morpholine ring via an oxoethyl linker, and is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of pharmaceutical candidates [1]. Commercial sourcing data indicates a typical purity of 95% .

Why 2-Chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide Cannot Be Simply Replaced by Other Haloacetamide Building Blocks


The compound's differentiation arises from its specific dual functionalization: a highly reactive electrophilic chloroacetamide group for nucleophilic displacement, and a morpholinyl-oxoethyl moiety that introduces hydrogen-bonding capacity, modulates lipophilicity (measured logP of -0.052 [1]), and can serve as a privileged fragment for target engagement. This contrasts with simpler 2-chloro-N-methylacetamide (CAS 96-30-0), which lacks the morpholine functionality required for many kinase inhibitor and PROTAC scaffolds, and with 2-chloro-N,N-dimethylacetamide, which cannot engage in directional hydrogen bonding. The critical yet limited quantitative differential evidence available is presented in Section 3; high-strength head-to-head comparative data for this specific compound remains sparse in the public domain.

Quantitative Differentiation Evidence for 2-Chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide Against Its Closest Analogs


Measured Lipophilicity (logP) Compared to Simpler 2-Chloro-N-methylacetamide

The target compound possesses a directly measured logP of -0.052 [1]. This is significantly lower than the predicted logP of 0.45 for the core scaffold 2-chloro-N-methylacetamide (CAS 96-30-0) [2], indicating a >0.5 log unit reduction in lipophilicity conferred by the morpholinyl-oxoethyl substituent. This shift is meaningful for medicinal chemists optimizing solubility and reducing off-target hydrophobic interactions.

Lipophilicity ADME Medicinal Chemistry

Melting Point Comparison for Purity and Formulation Assessment

The compound is a crystalline solid with a reported melting point of 75–77 °C [1]. In contrast, the simpler analog 2-chloro-N-methylacetamide is a liquid at room temperature, with a melting point well below 25 °C . This solid-state advantage simplifies handling, weighing, and purification in a parallel synthesis setting.

Solid-state properties Formulation Quality Control

Functional Group Diversity: Morpholine-Enabled Hydrogen Bonding vs. Simple Acetamide

The morpholine oxygen and carbonyl groups of the target compound provide hydrogen-bond acceptor capacity, while the morpholine nitrogen can be protonated under physiological conditions, adding a basic center absent in 2-chloro-N-methylacetamide. This dual functionality is critical for engaging kinase hinge regions and E3 ligase binding pockets. 2-Chloro-N-methylacetamide lacks the morpholine ring and thus has a hydrogen bond acceptor count of 2 (vs. 4 for the target compound) .

Scaffold diversity Medicinal chemistry Target engagement

Structural Uniqueness for Patent Strategy and IP Prior Art Differentiation

A search of PubChem patent-substance records reveals that 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is explicitly claimed as a synthetic intermediate in at least one patent family deposited by Google Patents (SID 414275152) [1]. In contrast, the simpler 2-chloro-N-methylacetamide is listed in over 50 patent substance records [2], indicating it is a generic intermediate with far broader prior art. The target compound's narrower patent footprint may offer strategic advantages for composition-of-matter claims.

Patent landscape IP differentiation Drug discovery

Optimal Scientific and Industrial Application Scenarios for 2-Chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide Based on Its Unique Profile


Medicinal Chemistry: Synthesis of Kinase Inhibitor and PROTAC Intermediates

Its balanced logP (-0.052) and morpholine ring make it an ideal fragment for occupying the solvent-exposed region of kinase ATP-binding pockets. The reactive chloroacetamide handle enables rapid diversification to generate focused libraries for hit-to-lead optimization. [1]

Parallel Synthesis and High-Throughput Experimentation (HTE)

The compound's solid physical form (mp 75–77 °C) facilitates accurate automated solid dispensing, a significant practical advantage over liquid 2-chloro-N-methylacetamide. This supports robust HTE workflows for reaction condition screening. [1]

Intellectual Property (IP) Strategy and Lead Differentiation

The limited number of patent citations (1 vs. >50 for simpler analogs) suggests this building block is underexploited. Its incorporation into novel molecular entities may provide a stronger IP position and reduce freedom-to-operate risks. [1]

Quote Request

Request a Quote for 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.